molecular formula C13H11NS B11553526 6-methyl-2-(thiophen-2-yl)-1H-indole

6-methyl-2-(thiophen-2-yl)-1H-indole

Cat. No.: B11553526
M. Wt: 213.30 g/mol
InChI Key: IDRWNQWNBBLSOY-UHFFFAOYSA-N
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Description

6-methyl-2-(thiophen-2-yl)-1H-indole is an organic compound belonging to the class of heterocyclic aromatic compounds It features an indole core substituted with a methyl group at the 6-position and a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(thiophen-2-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the thiophene ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize efficiency. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(thiophen-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

6-methyl-2-(thiophen-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-methyl-2-(thiophen-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)-1H-indole: Lacks the methyl group at the 6-position.

    6-methyl-1H-indole: Lacks the thiophene ring at the 2-position.

    2-(furan-2-yl)-1H-indole: Contains a furan ring instead of a thiophene ring.

Uniqueness

6-methyl-2-(thiophen-2-yl)-1H-indole is unique due to the presence of both the methyl group and the thiophene ring, which can influence its electronic properties, reactivity, and biological activity. This combination of structural features can enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery.

Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

6-methyl-2-thiophen-2-yl-1H-indole

InChI

InChI=1S/C13H11NS/c1-9-4-5-10-8-12(14-11(10)7-9)13-3-2-6-15-13/h2-8,14H,1H3

InChI Key

IDRWNQWNBBLSOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CC=CS3

Origin of Product

United States

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